N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
Benzylpiperidine Derivatives as Pharmacophoric Scaffolds in CNS-Targeted Therapeutics
The benzylpiperidine scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery due to its unique combination of conformational flexibility and three-dimensional complexity. The N-benzyl piperidine (N-BP) motif enables crucial cation-π interactions with target proteins while providing multiple vectors for functional group substitution, allowing medicinal chemists to fine-tune both potency and physicochemical properties.
This scaffold's success stems from its ability to adopt chair-like or boat-like conformations that optimize binding pocket interactions in neurotransmitter receptors and transporters. For dopamine and serotonin transporters, the benzylpiperidine moiety facilitates simultaneous hydrophobic interactions with transmembrane domains and hydrogen bonding through its amine functionality. The structural plasticity of this motif is evidenced by its presence in numerous FDA-approved drugs, including donepezil (acetylcholinesterase inhibitor) and paroxetine (serotonin reuptake inhibitor), where it contributes to both target engagement and blood-brain barrier penetration.
Table 1: Clinically Approved Drugs Featuring Benzylpiperidine Motifs
| Drug Name | Therapeutic Area | Biological Target | Structural Variation |
|---|---|---|---|
| Donepezil | Alzheimer's disease | Acetylcholinesterase | N-benzylpiperidine-4-yl methyl |
| Paroxetine | Depression | Serotonin transporter | 4-benzylpiperidine derivative |
| Ifenprodil | Neuroprotection | NMDA receptor antagonist | Benzylpiperidine ethanolamine |
Benzenesulfonamide Moieties in Enzyme Inhibition and Anticancer Agent Development
The benzenesulfonamide group serves as a versatile pharmacophore for enzyme inhibition, particularly in targeting carbonic anhydrases, matrix metalloproteinases, and tyrosine kinases. Its electron-deficient aromatic ring enables π-stacking interactions with active site residues, while the sulfonamide group coordinates with catalytic zinc ions or forms hydrogen bonds with key amino acids.
In the context of anticancer drug development, benzenesulfonamide derivatives demonstrate remarkable selectivity for tumor-associated enzyme isoforms. For instance, the 4,5-dimethyl substitution pattern enhances hydrophobic interactions with the hydrophobic pockets of carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumors. The methoxy group at position 2 further modulates electron distribution, influencing both binding affinity and metabolic stability. Crystal structure analyses reveal that these substitutions induce specific π-π interactions and hydrogen bonding networks critical for maintaining inhibitor-enzyme complexes.
Table 2: Structural Features of Benzenesulfonamide-Containing Therapeutics
| Feature | Role in Target Engagement | Example Compound | Target Enzyme |
|---|---|---|---|
| 4,5-Dimethyl groups | Enhance hydrophobic pocket filling | Acetazolamide | Carbonic anhydrase II |
| 2-Methoxy group | Modulate electron distribution | Celecoxib | COX-2 |
| Sulfonamide NH | Zinc coordination/H-bond donation | Valdecoxib | COX-2 |
Hybridization Strategies for Multitarget Ligand Design
The strategic combination of benzylpiperidine and benzenesulfonamide motifs in N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exemplifies contemporary approaches to multitarget ligand development. This hybridization capitalizes on the benzylpiperidine's ability to interact with neurotransmitter transporters while leveraging the benzenesulfonamide's enzyme inhibitory capacity.
Molecular modeling studies suggest that the methylene linker between the piperidine nitrogen and sulfonamide group provides optimal spatial separation for simultaneous engagement of distinct binding pockets. The 4,5-dimethylbenzenesulfonamide moiety likely targets enzymatic active sites through a combination of hydrophobic interactions and hydrogen bonding, while the benzylpiperidine component interacts with transporter proteins via cation-π interactions and van der Waals forces. This dual-targeting capability is particularly valuable in complex disorders such as Alzheimer's disease, where simultaneous modulation of cholinergic and amyloid pathways may yield synergistic therapeutic effects.
The compound's three-dimensional structure enables unique pharmacophore configurations unavailable to either parent scaffold alone. For instance, the benzyl group's spatial orientation relative to the sulfonamide plane creates a chiral center that may be exploited for stereochemical optimization of target selectivity. This structural complexity underscores the importance of privileged scaffold hybridization in addressing polypharmacological challenges while maintaining favorable ADME (absorption, distribution, metabolism, excretion) properties.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17-13-21(27-3)22(14-18(17)2)28(25,26)23-15-19-9-11-24(12-10-19)16-20-7-5-4-6-8-20/h4-8,13-14,19,23H,9-12,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBWCEOLVTYIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine leads to prolonged neurotransmission, which can have various effects depending on the specific neural pathway involved.
Biochemical Pathways
Prolonged neurotransmission due to the inhibition of Acetylcholinesterase can lead to overstimulation of cholinergic receptors, potentially affecting various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific neural pathways involved. In general, the inhibition of Acetylcholinesterase and the resulting increase in acetylcholine concentration can lead to overstimulation of cholinergic receptors, potentially affecting various cellular processes.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
- Neuroprotective Effects : Studies have demonstrated that derivatives of benzylpiperidine compounds can provide neuroprotection against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. This is particularly relevant for compounds that target lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation and cancer progression .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: Neuroprotective Effects
In a study involving human neuroblastoma SH-SY5Y cells, N-benzylpiperidine derivatives were evaluated for their ability to protect against mitochondrial oxidative stress. The results indicated that these compounds significantly reduced cell death compared to controls, highlighting their potential as neuroprotective agents .
Case Study 2: Acetylcholinesterase Inhibition
A series of experiments were conducted to assess the inhibitory effects of various sulfonamide derivatives on AChE activity. This compound showed a promising inhibition percentage, suggesting its utility in treating cholinergic deficits .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Compounds
*Estimated based on structural analogy.
Research Findings
- Synthetic Efficiency : Enzymatic methods for acrylamide derivatives (e.g., Compound 5) achieve high yields (95%) and purity (99%), suggesting scalable routes for related structures . In contrast, sulfonamide analogs like the pyrimidinyl derivative require further optimization, as yield data are unavailable .
- Solubility and Binding : Pyrimidinyl and furan-carbonyl substituents may enhance solubility via polar interactions compared to benzyl groups. The benzyl group’s hydrophobicity could improve blood-brain barrier penetration, relevant for central nervous system targets.
Q & A
Basic: What synthetic methodologies are reported for synthesizing N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a piperidine derivative with a substituted benzenesulfonamide. For example, analogous compounds (e.g., N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide ) are synthesized via nucleophilic substitution or amide coupling. Key steps include:
- Reagents : Use of 1-benzylpiperidin-4-ylmethylamine and activated sulfonyl chlorides (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from ethanol) yield pure products.
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmospheres (N₂) improve yields (reported 39–48% for related sulfonamides) .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, methyl groups on the benzene ring appear as singlets (δ 2.2–2.4 ppm), while piperidine protons show multiplet splitting (δ 1.4–2.8 ppm). Methoxy groups resonate at δ 3.8–4.0 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.23 for C₂₃H₃₁N₂O₃S⁺) .
- HPLC : Purity >98% is standard, using C18 columns and UV detection (λ = 254 nm) .
Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as a acetylcholinesterase (AChE) inhibitor or Aβ aggregation modulator?
Answer:
- AChE Inhibition : Use Ellman’s assay with acetylthiocholine iodide as substrate. Measure inhibition via absorbance at 412 nm (λmax for 5-thio-2-nitrobenzoate) .
- Aβ Aggregation : Employ Thioflavin T (ThT) fluorescence (ex/em: 440/490 nm) to monitor fibril formation. Pre-incubate Aβ1–42 with the compound (10–100 µM) and compare fluorescence intensity to controls .
- Controls : Include donepezil (AChE standard) and curcumin (Aβ aggregation inhibitor). Validate results with TEM or Congo red staining .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced sigma-1 receptor affinity?
Answer:
- Core Modifications : Replace the sulfonamide with phenylacetamide (as in Huang et al.’s sigma-1 ligands) to improve receptor binding .
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) on the benzene ring to enhance lipophilicity and membrane permeability. Methyl groups at positions 4 and 5 may sterically hinder non-target interactions .
- Piperidine Substitution : Replace benzyl with bulkier aryl groups (e.g., naphthyl) to explore hydrophobic binding pockets .
Advanced: How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Answer:
- Assay Standardization : Ensure consistent buffer pH, temperature, and substrate concentrations. For AChE, use human recombinant enzyme instead of animal-derived variants .
- Purity Validation : Confirm compound integrity via HPLC and LC-MS. Impurities >2% can skew activity .
- Cellular Models : Compare results across cell lines (e.g., SH-SY5Y vs. PC12) to assess cell-specific effects .
Advanced: What computational strategies are recommended for predicting binding modes of this compound with G9a histone methyltransferase?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into G9a’s catalytic site (PDB: 3RJW). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Asp1084 .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic piperidine, hydrogen-bond acceptor sulfonamide) using MOE or Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
